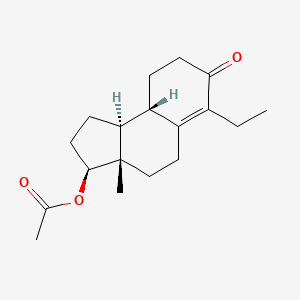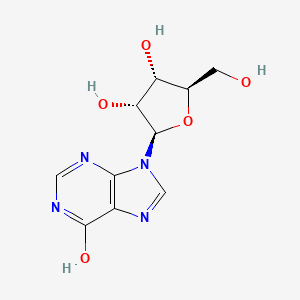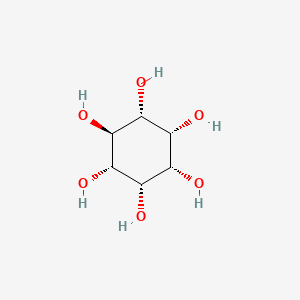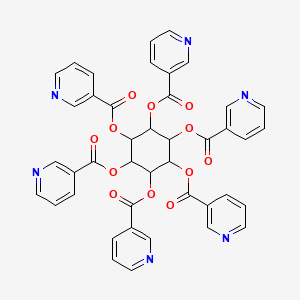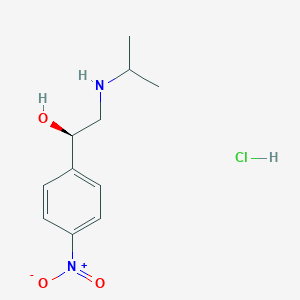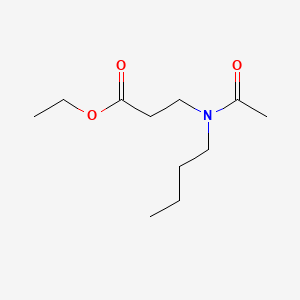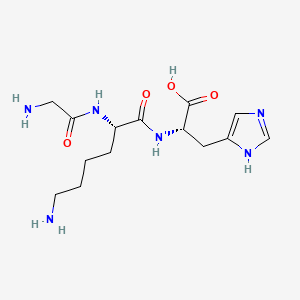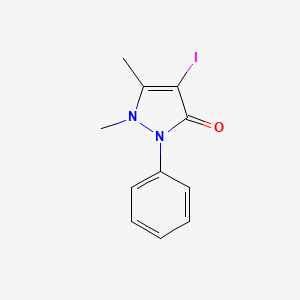
Iodoantipyrine
Descripción general
Descripción
Iodoantipyrine, also known as 4-iodoantipyrine or antipyrine iodide, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Chemical Reactions Analysis
In the synthesis of 4-[131 I]iodoantipyrine, a radiochemical yield ranged between 90%–95% has been obtained. The reaction proceeds properly without carrier addition by an addition – elimination mechanism .Physical And Chemical Properties Analysis
Iodoantipyrine has a molecular formula of C11H11IN2O and a molecular weight of 314.12 g/mol . More detailed physical and chemical properties are not directly available from the search results.Aplicaciones Científicas De Investigación
1. Modeling Radiation Damage on Cell Nuclei of Tumor Cells
- Summary of Application : Radioiodinated 4-[*I]iodoantipyrine labeled with radioiodine (i.e., 123 I or 125 I or 131 I) has been used for modeling radiation damage on cell nuclei of tumor cells .
- Methods of Application : The compound was synthesized by two methods via a nucleophilic isotopic exchange reaction between 131 I as iodide ion [ 131 I –] and inactive 4- [ 127 I]iodoantipyrine . Two methods were used: the wet method and the dry state-molten method . The reaction proceeds properly without carrier addition by an addition – elimination mechanism .
- Results or Outcomes : The characteristic high linear energy transfer (high-LET) of the Auger electron could be demonstrated . A radiochemical yield ranged between 90%–95% in each method has been obtained for 4- [ 131 I]iodoantipyrine .
2. Measurement of Regional Cerebral Blood Flow (rCBF) in Autoradiography
- Summary of Application : Radioiodinated 4-[*I]iodoantipyrine labeled with radioiodine (i.e., 123 I or 125 I or 131 I) has been used for the measurement of regional cerebral blood flow (rCBF) in autoradiography .
- Methods of Application : The same synthesis methods as mentioned in the first application are used .
- Results or Outcomes : The use of this compound in autoradiography allows for the measurement of rCBF .
3. Pulmonary Distribution of Iodoantipyrine
- Summary of Application : Iodoantipyrine has been used to study the pulmonary distribution of solutes and their temperature and lipid solubility effects .
- Methods of Application : Multiple indicator-dilution studies were conducted in rat and dog lungs . The distribution of iodoantipyrine was found to be not limited by the endothelium at a temperature > 7°C but is barrier limited at the epithelium at a temperature <15°C .
- Results or Outcomes : The study found that the extraction of Iodoantipyrine (IAP) from the vascular surface to the tissues is greater than those of antipyrine (AP) and tritiated water (THO) . IAP transmittance from the alveolar surface to the vascular compartment is smaller than those of AP and THO . A lung lipid compartment, probably in the lamellar bodies of the type II cells, is more accessible to IAP than to AP or THO because IAP has a higher oil-to-water distribution coefficient .
4. Determination of Total Body Water
- Summary of Application : Iodoantipyrine has been used for the determination of total body water by measurements of the distribution volume of antipyrine .
- Methods of Application : The distribution of iodoantipyrine was studied in rats after intravenous injection . The results indicated that the distribution of iodoantipyrine did not parallel the distribution of body water .
- Results or Outcomes : The study found that the concentration of radioiodine in brain water was much lower than its concentration in muscle water after the administration of iodoantipyrine . This suggests that iodoantipyrine may not be a true tracer for body water .
Safety And Hazards
Propiedades
IUPAC Name |
4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOBLCHCPLOXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046047 | |
| Record name | Iodoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoantipyrine | |
CAS RN |
129-81-7 | |
| Record name | 4-Iodoantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V30V6H1QX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



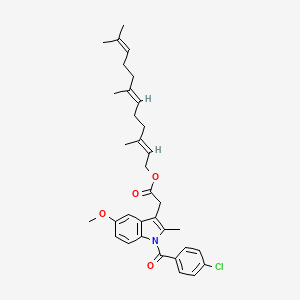
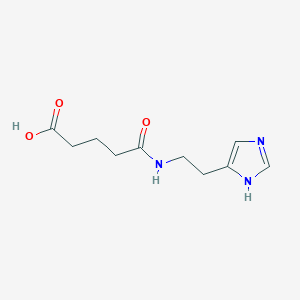
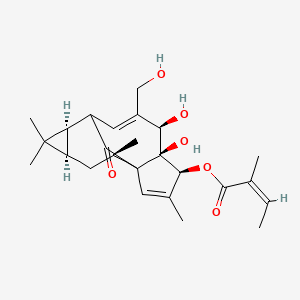

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1671950.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B1671951.png)
